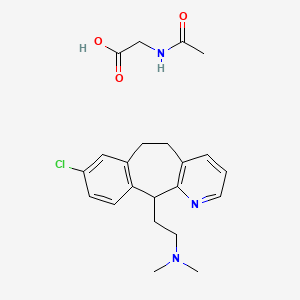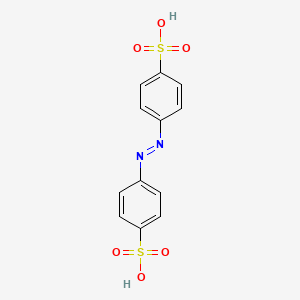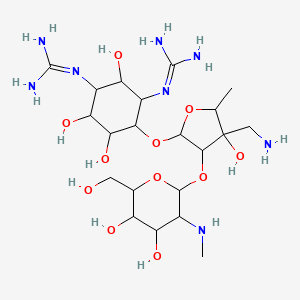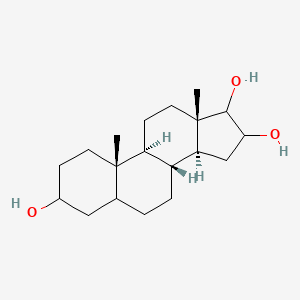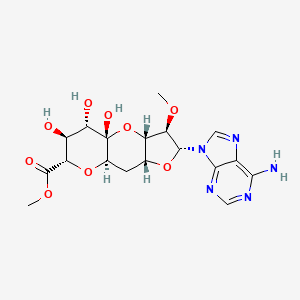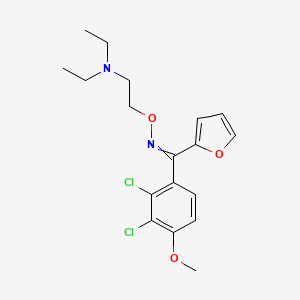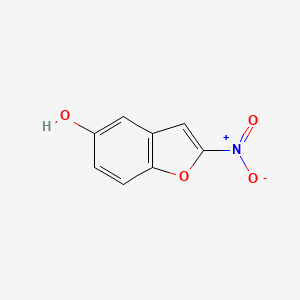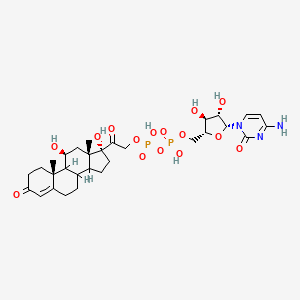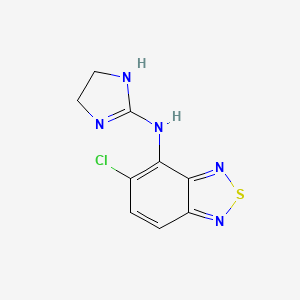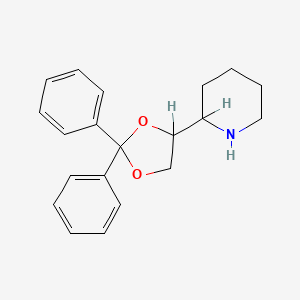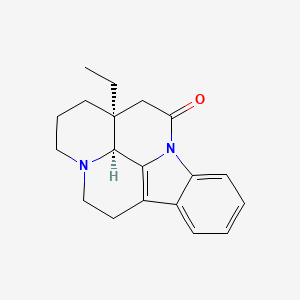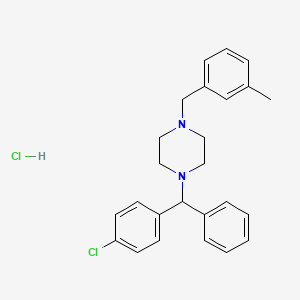
Meclizine Monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Meclizine Monohydrochloride is a piperazine derivative antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. It is sold under various brand names, including Bonine and Antivert . This compound works by blocking histamine H1 receptors, thereby reducing the effects of histamine in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Meclizine Monohydrochloride can be synthesized through several methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
In industrial settings, meclizine hydrochloride is often produced using a solid dispersion technique to enhance its solubility and dissolution rate . This involves the preparation of solid dispersions using carriers like mannitol through fusion methods. The resulting solid dispersion is then formulated into fast-dissolving tablets for oral administration .
Analyse Des Réactions Chimiques
Types of Reactions
Meclizine Monohydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert meclizine hydrochloride to its amine derivatives.
Substitution: Substitution reactions involving halogenated reagents can modify the aromatic rings of meclizine hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and halogen-substituted meclizine hydrochloride .
Applications De Recherche Scientifique
Meclizine Monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and piperazine derivatives.
Biology: this compound is used in research on histamine receptors and their role in various physiological processes.
Mécanisme D'action
Meclizine Monohydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor . By blocking these receptors, it inhibits the signaling pathways mediated by histamine, which are involved in the regulation of nausea, vomiting, and dizziness. Additionally, meclizine hydrochloride may decrease the excitability of the labyrinth and vestibular stimulation, further contributing to its antiemetic and antivertigo effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: Another antihistamine used to treat motion sickness and allergies.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.
Cyclizine: An antihistamine with similar antiemetic properties.
Uniqueness
Meclizine Monohydrochloride is unique in its relatively long duration of action and lower incidence of drowsiness compared to other antihistamines like diphenhydramine . It is also preferred for its effectiveness in treating vertigo associated with vestibular disorders .
Propriétés
Numéro CAS |
36236-67-6 |
|---|---|
Formule moléculaire |
C25H28Cl2N2 |
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
Clé InChI |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
SMILES canonique |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Key on ui other cas no. |
410538-37-3 31884-77-2 1104-22-9 36236-67-6 |
Numéros CAS associés |
569-65-3 (Parent) |
Synonymes |
Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


